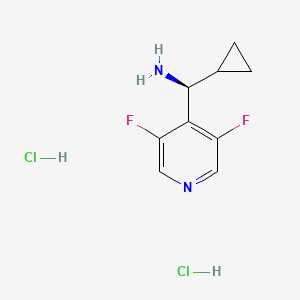
(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a difluoropyridinyl moiety. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
The synthesis of (S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride typically involves several steps. One common method includes the reaction of cyclopropylamine with 3,5-difluoropyridine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(3,5-difluoropyridin-4-yl)piperazine
- 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride
- (3,5-difluoropyridin-4-yl)methanamine
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H12Cl2F2N2 |
|---|---|
Molekulargewicht |
257.10 g/mol |
IUPAC-Name |
(S)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H/t9-;;/m0../s1 |
InChI-Schlüssel |
JAVJIXZSTACSSV-WWPIYYJJSA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=C(C=NC=C2F)F)N.Cl.Cl |
Kanonische SMILES |
C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)

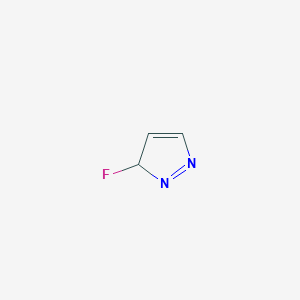
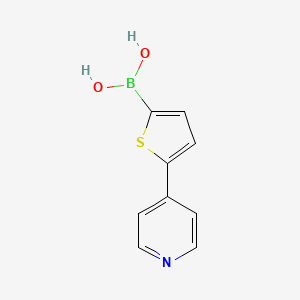
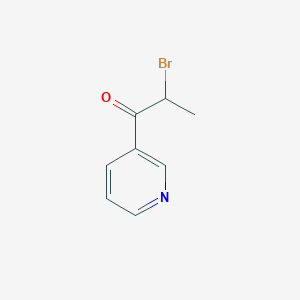
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
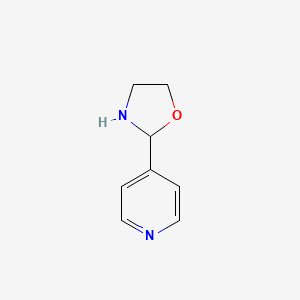
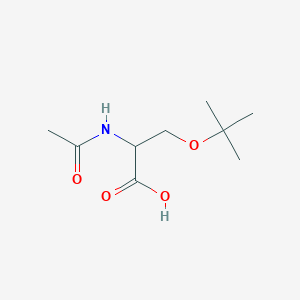

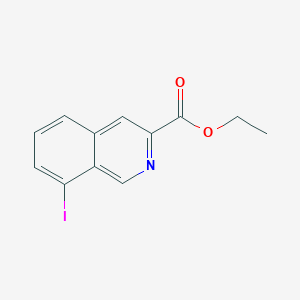

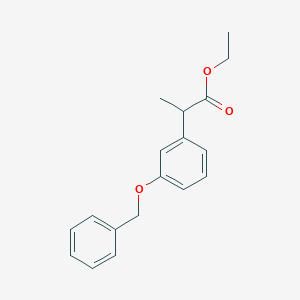
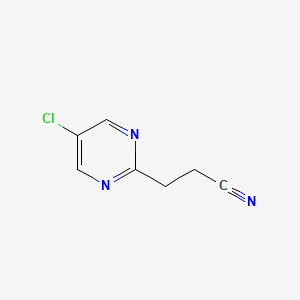
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
